molecular formula C9H13NO2 B7856506 4-(3-Aminopropyl)benzene-1,2-diol

4-(3-Aminopropyl)benzene-1,2-diol

Cat. No.: B7856506
M. Wt: 167.20 g/mol
InChI Key: JDMNLLVJYLMTPE-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)benzene-1,2-diol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis Techniques: 4-(3-Aminopropyl)benzene-1,2-diol has been synthesized through various methods. For example, Di(aminopropyl)benzene, a related compound, was synthesized using benzene and 1,3-oxazinan-2-one, with anhydrous aluminum chloride as a catalyst, demonstrating the compound's synthesis versatility (Qun, 2010).
  • Catalysis and Enantioselective Synthesis: In a palladium-catalyzed reaction, benzene-1,2-diol, a structurally similar compound, was used to produce 2-alkylidene-3-alkyl-1,4-benzodioxanes, showcasing its role in facilitating enantioselective synthesis (Labrosse, Lhoste, & Sinou, 2000).

Biological and Pharmaceutical Research

  • Antibacterial and Antifungal Properties: A study on derivatives of benzene-1,2-diol, including some with structural similarities to this compound, found significant antibacterial and antifungal activities against various microorganisms (Narayana, Ashalatha, Vijaya Raj, & Kumari, 2006).
  • Chemical Sensors: A copper(II) complex involving a variant of benzene-1,2-diol was developed as a fluorescent sensor for dopamine, illustrating the compound's potential in developing sensitive chemical detection methods (Khattar & Mathur, 2013).
  • Cytotoxic Activity Against Cancer Cells: Novel derivatives of benzene-1,2-diol, which is structurally related to this compound, exhibited cytotoxic activity against various human cancer cell lines, suggesting potential in cancer research (Karpińka, Matysiak, & Niewiadomy, 2011).

Environmental and Material Science Applications

  • Waste Recovery and Conversion: In a study focusing on benzofuranol production waste, 4-(2-Methylallyl)benzene-1,2-diol, a related compound, was recovered and converted into 4-isobutylbenzene-1,2-diol, demonstrating the potential for waste material conversion in industrial processes (Xian-fu, 2013).
  • Surface-Coating Applications: 4-(3-Aminopropyl)-benzene-1,2-diol has been identified as a superior material-independent surface-coating reagent compared to dopamine, suggesting its utility in developing new adhesive materials and coatings (Hong et al., 2019).

Properties

IUPAC Name

4-(3-aminopropyl)benzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,11-12H,1-2,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMNLLVJYLMTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCN)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.